acetyl bromide

Natural product synthesis Nazarov cyclization Antitumor agents

Acetyl bromide (CH₃COBr) is a high-reactivity acyl halide with a bromine leaving group that outperforms acetyl chloride in key transformations. It uniquely enables Nazarov cyclization of cross-conjugated pentadienones—essential for rocaglate total synthesis—and is the irreplaceable standard for lignin quantification via the 25% acetyl bromide/acetic acid method (specific absorption coefficient 20.0 g⁻¹ L cm⁻¹). In carbohydrate chemistry, it delivers 83–96% yields in one-pot glycosyl bromide synthesis from free saccharides under ultrasound. For selective N-Boc/N-Cbz/N-Ac deprotection or esterification, the acetyl bromide/alcohol system replaces hazardous gaseous HBr. Substituting with lesser acylating agents risks reaction failure, reduced yield, or non-reproducible analytical data. Ensure your synthetic and analytical workflows are built on the reagent the published methods actually require.

Molecular Formula C2H3BrO
Molecular Weight 123.94 g/mol
Cat. No. B12059648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameacetyl bromide
Molecular FormulaC2H3BrO
Molecular Weight123.94 g/mol
Structural Identifiers
SMILESCC(=O)Br
InChIInChI=1S/C2H3BrO/c1-2(3)4/h1H3/i1+1
InChIKeyFXXACINHVKSMDR-OUBTZVSYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetyl Bromide (CAS 506-96-7): Procurement Considerations for a Specialized Acylating Agent


Acetyl bromide (CH3COBr) is an acyl halide reagent characterized by the presence of a bromine atom as the leaving group, rendering it a potent electrophile in acetylation reactions [1]. It exists as a colorless to pale yellow fuming liquid with a boiling point of 75–77 °C and a density of 1.663 g/mL at 25 °C . Commercially, it is typically supplied at purities of ≥97% (argentometric titration), with a standard specification of 97.5–100.0% . Unlike its more common analog acetyl chloride, acetyl bromide exhibits enhanced reactivity toward less nucleophilic substrates and can unlock synthetically valuable pathways not accessible to alternative acetylating agents [2].

Why Acetyl Bromide Cannot Be Routinely Substituted: Evidence-Based Differentiation from Acetyl Chloride, Acetic Anhydride, and Bromoacetyl Bromide


The assumption that acyl halides are interchangeable is unsupported by quantitative reactivity data. For example, the bromination rate of acetyl bromide relative to acetyl chloride differs markedly depending on the reaction mechanism and solvent system [1]. Moreover, acetyl bromide uniquely enables the Nazarov cyclization of cross-conjugated pentadienones—a transformation that fails with standard acetylating agents [2]. In lignin quantification, the 25% acetyl bromide/acetic acid digestion system is the established standard; substitution with acetyl chloride or acetic anhydride would not yield comparable solubilization or spectroscopic specificity at 280 nm [3]. These examples illustrate that the choice of acetylating reagent directly determines reaction feasibility, yield, and analytical accuracy, making generic substitution a high-risk approach in both research and industrial settings.

Quantitative Comparative Evidence for Acetyl Bromide Selection


Unprecedented Nazarov Cyclization Enables Formal Synthesis of (±)-Methyl Rocaglate

Acetyl bromide uniquely mediates the Nazarov cyclization of a cross-conjugated pentadienone to afford the core structure of rocaglate natural products, a transformation that had not been successfully achieved with other acylating reagents [1]. The reaction proceeds in excellent yield, providing a strategically direct route to these antitumor agents. This represents a distinct capability not replicable with acetyl chloride, acetic anhydride, or bromoacetyl bromide.

Natural product synthesis Nazarov cyclization Antitumor agents

Standardized Acetyl Bromide Method for Quantitative Lignin Determination

The acetyl bromide soluble lignin (ABSL) method is a widely adopted spectrophotometric procedure for quantifying lignin in plant materials. The method employs a 25% (v/v) solution of acetyl bromide in glacial acetic acid to solubilize lignin, followed by absorbance measurement at 280 nm [1]. A specific absorption coefficient of 20.0 g⁻¹ L cm⁻¹ is used for herbaceous plant lignins [2]. This method provides lignin values consistent with nitrobenzene oxidation data, whereas alternative methods such as acid detergent lignin and earlier acetyl bromide methods yield lower values due to incomplete lignin solubilization [3].

Lignin quantification Plant cell wall analysis Spectrophotometry

High-Yield One-Pot Synthesis of Glycosyl Bromides from Free Saccharides

Acetyl bromide serves as a key reagent for the one-pot conversion of free saccharides to peracetylated glycosyl bromides under ultrasound irradiation. This method yields glycosyl bromides in isolated yields of 83% to 96% [1]. Alternative approaches often require multiple steps or afford lower overall yields. The high yield and operational simplicity make this a preferred method for generating glycosyl donors in carbohydrate chemistry.

Carbohydrate chemistry Glycosylation One-pot synthesis

In Situ HBr Generation Enables Convenient Deprotection, Esterification, and Transesterification

Addition of acetyl bromide to alcohols generates hydrogen bromide in situ, providing a convenient reaction system for N-tert-Boc, N-Cbz, and N-Ac deprotections; esterifications; transesterifications; and debenzylation of aryl-O-benzyl ethers [1]. This approach avoids the need to handle gaseous HBr directly, simplifying experimental procedures and improving safety. The method is not directly replicable with acetyl chloride, which generates HCl, a weaker acid with different reactivity profiles.

Protecting group removal Esterification Transesterification

Optimal Deployment Scenarios for Acetyl Bromide Based on Evidence


Synthesis of Rocaglate Natural Product Analogs

When planning the total synthesis of rocaglate derivatives or related cyclopenta[b]benzofuran natural products, acetyl bromide is the exclusive reagent capable of effecting the key Nazarov cyclization of a cross-conjugated pentadienone [1]. No alternative acylating agent has demonstrated this transformation, making acetyl bromide procurement mandatory for this synthetic route.

Quantitative Lignin Analysis in Plant Biomass

For accurate, reproducible quantification of lignin in herbaceous plants, woody species, or forage samples, the 25% acetyl bromide/acetic acid digestion method is the established standard [1]. The specific absorption coefficient of 20.0 g⁻¹ L cm⁻¹ enables direct comparison across studies. Substitution with other acetylating agents compromises solubilization efficiency and spectroscopic reliability.

Preparation of Glycosyl Bromide Donors for Oligosaccharide Assembly

In carbohydrate chemistry laboratories requiring glycosyl bromides as glycosyl donors, acetyl bromide enables a high-yielding (83–96%) one-pot conversion directly from free saccharides under ultrasound conditions [1]. This method reduces step count and improves overall yield relative to multi-step protocols using alternative reagents.

Mild In Situ Generation of HBr for Deprotection and Esterification

When synthetic sequences call for the removal of N-Boc, N-Cbz, or N-Ac protecting groups, or for esterification/transesterification under mildly acidic conditions, the acetyl bromide/alcohol system provides a convenient and safer alternative to handling gaseous HBr [1]. This approach is particularly valuable in laboratories lacking specialized gas-handling equipment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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